AZ-23

Description

Properties

IUPAC Name |

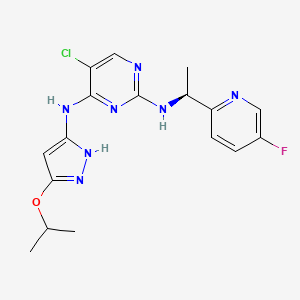

5-chloro-2-N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-4-N-(3-propan-2-yloxy-1H-pyrazol-5-yl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClFN7O/c1-9(2)27-15-6-14(25-26-15)23-16-12(18)8-21-17(24-16)22-10(3)13-5-4-11(19)7-20-13/h4-10H,1-3H3,(H3,21,22,23,24,25,26)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVKEEFIPBQIMD-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NNC(=C1)NC2=NC(=NC=C2Cl)NC(C)C3=NC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=C(C=C1)F)NC2=NC=C(C(=N2)NC3=CC(=NN3)OC(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238635 | |

| Record name | AZ-23 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915720-21-7 | |

| Record name | AZ-23 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915720217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZ-23 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZ-23 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/009OMI967N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the mechanism of action of AZ-23

An In-Depth Technical Guide on the Core Mechanism of Action of AZ-23 (Capivasertib/AZD5363)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as Capivasertib or AZD5363, is a potent, orally bioavailable, and selective small-molecule inhibitor of the serine/threonine kinase AKT (Protein Kinase B)[1][2][3]. It targets all three isoforms of AKT (AKT1, AKT2, and AKT3), a critical node in the phosphatidylinositol-3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway[1][2][4]. This pathway is one of the most frequently dysregulated signaling networks in human cancers, playing a central role in cell proliferation, survival, growth, and metabolism[1][2][5]. The development of this compound is predicated on the therapeutic rationale that inhibiting a key downstream effector like AKT can effectively counter the oncogenic signals driven by upstream alterations, such as mutations in PIK3CA or the loss of the tumor suppressor PTEN[6][7][8].

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of AKT kinases[7]. The binding of this compound to the ATP-binding pocket of the AKT isoforms prevents the phosphorylation and subsequent activation of AKT[2]. This blockade of AKT activity leads to the inhibition of downstream signaling cascades that are crucial for tumor cell survival and proliferation[2][5]. By disrupting this pathway, this compound can induce apoptosis (programmed cell death) and reduce cancer cell viability[2].

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of this compound within the PI3K/AKT signaling pathway and a typical experimental workflow for its characterization.

Caption: PI3K/AKT/mTOR signaling pathway showing inhibition of AKT by this compound.

Caption: Experimental workflow for Western Blot analysis of AKT pathway modulation.

Quantitative Data

The inhibitory activity of this compound has been quantified in various assays, demonstrating its potency at both the enzymatic and cellular levels.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Assay | IC₅₀ Value | Cell Line/System | Reference(s) |

| Enzymatic Activity | |||

| AKT1 | 3 nM | Cell-free assay | [6] |

| AKT2 | 8 nM (7 nM) | Cell-free assay | [6][9][10] |

| AKT3 | 8 nM (7 nM) | Cell-free assay | [6][9][10] |

| ROCK2 | 56 nM | Cell-free assay | [6] |

| Cellular Activity | |||

| Inhibition of AKT Substrate Phosphorylation (e.g., GSK3β) | ~0.3 - 0.8 µM | Various cell lines | [6][8] |

| Inhibition of Cell Proliferation | < 3 µM | In 41 of 182 tumor cell lines | [6][8] |

| Inhibition of Cell Proliferation | < 1 µM | In 25 of 182 tumor cell lines | [8] |

Table 2: Key Clinical Trial Results for this compound (Capivasertib)

| Trial (Phase) | Combination Therapy | Indication | Primary Endpoint | Result (this compound Arm vs. Placebo Arm) | Reference(s) |

| PAKT (Phase II) | Paclitaxel | Metastatic Triple-Negative Breast Cancer (TNBC) | Progression-Free Survival (PFS) | 5.9 months vs. 4.2 months (HR 0.75) | [11] |

| Overall Survival (OS) | 19.1 months vs. 12.6 months (HR 0.64) | [11] | |||

| FAKTION (Phase II) | Fulvestrant | ER+/HER2- Advanced Breast Cancer | Progression-Free Survival (PFS) | 10.3 months vs. 4.8 months (HR 0.57) | [12] |

| Overall Survival (OS) | 26.0 months vs. 20.0 months (HR 0.59) | [12] | |||

| Meta-Analysis (4 RCTs) | Chemotherapy or Hormonal Therapy | Solid Tumors (ITT population) | Progression-Free Survival (PFS) | HR 0.75 (p=0.002) | [13][14] |

| Overall Survival (OS) | HR 0.61 (p=0.0001) | [13][14] |

HR: Hazard Ratio; ITT: Intent-to-Treat

Experimental Protocols

The mechanism of action of this compound has been elucidated through a series of standardized in vitro and in vivo experiments.

In Vitro Kinase Assay (Caliper Off-Chip Mobility Shift Assay)

This assay is designed to directly measure the inhibitory effect of this compound on the enzymatic activity of purified AKT isoforms.

-

Objective: To determine the IC₅₀ value of this compound against AKT1, AKT2, and AKT3.

-

Methodology:

-

Active recombinant AKT1, AKT2, or AKT3 enzymes are incubated with a 5-FAM-labeled peptide substrate and ATP at their respective Km concentrations[6].

-

The reaction mixture includes a buffer containing MgCl₂, DTT, HEPES, and Brij-35[9].

-

Increasing concentrations of this compound are added to the reaction wells.

-

The reactions are incubated at room temperature for a defined period (e.g., 1 hour) and then stopped by the addition of a stop buffer containing EDTA[6].

-

The reaction products (phosphorylated peptide) are separated from the substrate (non-phosphorylated peptide) by electrophoresis using a Caliper LabChip instrument.

-

The amount of phosphorylated product is quantified by laser-induced fluorescence.

-

IC₅₀ values are calculated by fitting the dose-response data to a standard four-parameter logistic curve[6][9].

-

Cellular Phosphorylation Assay (Western Blot)

This method assesses the ability of this compound to inhibit AKT signaling within a cellular context by measuring the phosphorylation status of its downstream substrates.

-

Objective: To measure the inhibition of phosphorylation of AKT substrates like PRAS40, GSK3β, and S6 in cancer cells.

-

Methodology:

-

Cancer cell lines (e.g., BT474c, LNCaP) are seeded in multi-well plates and allowed to adhere overnight[6][9].

-

Cells are then treated with a range of this compound concentrations (e.g., 0.03 µM to 10 µM) for a specified duration (e.g., 2 to 24 hours)[1][9].

-

Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Total protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked (e.g., with non-fat milk or BSA) and then incubated with primary antibodies specific for phosphorylated proteins (e.g., p-AKT Ser473, p-GSK3β Ser9, p-PRAS40 Thr246) and total protein counterparts.

-

The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified to determine the extent of phosphorylation inhibition[6].

-

Cell Proliferation Assay (MTS or Sytox Green)

These assays measure the effect of this compound on the viability and proliferation of cancer cell lines.

-

Objective: To determine the anti-proliferative potency of this compound.

-

Methodology (MTS Assay):

-

Cells are seeded in 96-well plates and incubated overnight[6].

-

Cells are exposed to a serial dilution of this compound for 72 hours[6].

-

CellTiter 96 AQueous One Solution Reagent (MTS) is added to each well.

-

After incubation, the absorbance at 490 nm is measured, which is directly proportional to the number of living cells[6].

-

-

Methodology (Sytox Green Assay):

-

This method measures cytotoxicity by quantifying dead cells.

-

After treatment as above, Sytox Green nucleic acid dye, which only enters cells with compromised membranes, is added[6].

-

The number of dead (green fluorescent) cells is detected using a cytometer like the Acumen Explorer[1][6].

-

Subsequently, cells are permeabilized with saponin to stain all nuclei, allowing for a total cell count and calculation of the cytotoxic percentage[6].

-

In Vivo Xenograft Studies

Animal models are used to evaluate the anti-tumor efficacy of this compound in a physiological setting.

-

Objective: To assess the dose-dependent inhibition of tumor growth by this compound.

-

Methodology:

-

Human tumor cells (e.g., BT474c, U87-MG) are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice)[6].

-

Once tumors reach a specified volume, mice are randomized into control and treatment groups.

-

This compound is administered orally (p.o.) at various doses and schedules (e.g., 100-300 mg/kg, twice daily)[6][8].

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-AKT substrates) to confirm target engagement[6][8].

-

Biomarkers of Sensitivity and Resistance

The efficacy of this compound is significantly influenced by the genetic background of the tumor.

-

Predictive Biomarkers for Sensitivity: Tumors with activating mutations in the PI3K/AKT pathway, such as PIK3CA or AKT1 mutations, or loss/inactivation of the tumor suppressor PTEN, show increased sensitivity to this compound[6][7][8]. These genetic alterations lead to a dependence on AKT signaling for survival, rendering the cells vulnerable to its inhibition.

-

Mechanisms of Resistance: Resistance to this compound has been associated with mutations in the RAS pathway (KRAS, NRAS, HRAS)[6][8][15]. RAS mutations can activate parallel signaling pathways (e.g., the MAPK pathway), bypassing the need for AKT signaling and thus limiting the drug's efficacy[6].

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. What is Capivasertib used for? [synapse.patsnap.com]

- 3. Capivasertib - NCI [dctd.cancer.gov]

- 4. A novel AKT inhibitor, AZD5363, inhibits phosphorylation of AKT downstream molecules, and activates phosphorylation of mTOR and SMG-1 dependent on the liver cancer cell type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Genetic alterations in the PI3K/AKT pathway and baseline AKT activity define AKT inhibitor sensitivity in breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AZD5363 [openinnovation.astrazeneca.com]

- 9. Capivasertib | AZD5363 | AKT inhibitor | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. ascopubs.org [ascopubs.org]

- 12. ascopubs.org [ascopubs.org]

- 13. tandfonline.com [tandfonline.com]

- 14. The efficacy and safety of Capivasertib (AZD5363) in the treatment of patients with solid tumor: a systematic review and meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to the AZ-23 Trk Kinase Inhibitor

This technical guide provides a comprehensive overview of AZ-23, a potent and selective, ATP-competitive inhibitor of the Tropomyosin receptor kinase (Trk) family. This document is intended for researchers, scientists, and drug development professionals interested in the biochemical and cellular activity of this compound, its mechanism of action, and the experimental methodologies used for its characterization.

Core Compound Details

Chemical Name: 5-chloro-N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-N′-(5-propan-2-yloxy-1H-pyrazol-3-yl)pyrimidine-2,4-diamine[1]

Mechanism of Action: this compound is an ATP-competitive inhibitor of Trk kinases, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.[1][2][3][4]

Quantitative Kinase Inhibition Profile

This compound demonstrates high potency for Trk family kinases with selectivity over a range of other kinases. The following table summarizes the in vitro inhibitory activity of this compound.

| Kinase Target | IC50 (nM) |

| TrkA | 2 |

| TrkB | 8 |

| FGFR1 | 24 |

| Flt3 | 52 |

| Ret | 55 |

| MuSk | 84 |

| Lck | 99 |

| (Data sourced from multiple references)[2][3][4] |

Trk Signaling Pathway and Inhibition by this compound

The Trk signaling cascade plays a crucial role in neuronal cell growth, development, and survival.[1][5] Ligand binding to Trk receptors leads to dimerization, autophosphorylation, and the activation of downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways. This compound effectively blocks these downstream signaling events by inhibiting the initial Trk kinase activity.

Caption: Trk signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Biochemical Kinase Assay for IC50 Determination

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Kinase Binding Assay, is a common method for determining the IC50 of kinase inhibitors.

Principle: This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. Inhibition of tracer binding results in a decrease in the FRET signal.

Protocol:

-

Reagent Preparation:

-

Prepare a 1X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Prepare a 3X solution of the Trk kinase and a europium-labeled anti-tag antibody in kinase buffer.

-

Prepare a 3X solution of an Alexa Fluor™ 647-labeled ATP-competitive tracer in kinase buffer.

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer to create a 3X inhibitor solution.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the 3X this compound inhibitor solution to the assay wells.

-

Add 5 µL of the 3X kinase/antibody mixture to all wells.

-

Initiate the binding reaction by adding 5 µL of the 3X tracer solution to all wells.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm (donor) and 665 nm (acceptor).

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Workflow for a TR-FRET based kinase inhibition assay.

Cellular Proliferation (MTS) Assay

The MTS assay is a colorimetric method for assessing cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases reduce the MTS tetrazolium compound to a colored formazan product that is soluble in cell culture media. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding:

-

Harvest and count cells (e.g., TF-1 cells).

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours to allow for cell attachment and recovery.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

Add the desired concentrations of this compound to the wells. Include vehicle-only (e.g., DMSO) and no-treatment controls.

-

Incubate the cells for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

MTS Reagent Addition and Incubation:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C until a purple color is visible.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 490 nm using a microplate reader.

-

Subtract the background absorbance (from wells with media and MTS but no cells).

-

Normalize the absorbance values to the vehicle-treated control wells and plot cell viability against the logarithm of this compound concentration to determine the EC50.

-

Western Blotting for Phospho-Trk

Western blotting is used to detect the phosphorylation status of Trk receptors in cells treated with this compound.

Protocol:

-

Cell Lysis:

-

Culture cells (e.g., a neuroblastoma cell line expressing Trk) and treat with various concentrations of this compound for a specified time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-Trk (e.g., p-TrkA Tyr490) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Strip and re-probe the membrane with an antibody for total Trk and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

In Vivo Tumor Growth Inhibition Studies

TrkA-Driven Allograft and Neuroblastoma Xenograft Models:

This compound has demonstrated efficacy in preclinical in vivo models.[5]

General Protocol:

-

Tumor Implantation:

-

For a TrkA-driven allograft model, cells engineered to express a constitutively active TrkA are implanted subcutaneously into immunocompromised mice (e.g., NOD-SCID).

-

For a neuroblastoma xenograft model, a human neuroblastoma cell line with Trk expression is implanted subcutaneously into nude mice.

-

-

Compound Administration:

-

Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

-

This compound is administered orally at a specified dose and schedule. The control group receives a vehicle solution.

-

-

Efficacy Assessment:

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Animal body weight is monitored as an indicator of toxicity.

-

At the end of the study, tumors can be excised for pharmacodynamic analysis.

-

-

Pharmacodynamic Analysis (pTrkA ELISA):

-

Tumor tissues are homogenized in lysis buffer.

-

The concentration of phosphorylated TrkA in the tumor lysates is quantified using a pTrkA-specific ELISA kit according to the manufacturer's instructions. This provides a measure of target engagement by this compound in vivo.

-

References

- 1. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of Entrectinib Resistance in a Neuroblastoma Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

AZ-23: A Potent Pan-Trk Inhibitor for Preclinical Research

An In-depth Technical Guide on the Kinase Inhibitory Profile and Cellular Effects of AZ-23

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, orally bioavailable, and ATP-competitive inhibitor of Tropomyosin receptor kinases (Trk) A, B, and C.[1][2] This technical guide provides a comprehensive overview of the inhibitory activity of this compound, detailing its IC50 values against the Trk receptor family. Furthermore, it outlines the experimental methodologies for determining these values and illustrates the key signaling pathways modulated by Trk kinase activity. This document is intended to serve as a valuable resource for researchers in oncology, neuroscience, and drug discovery who are investigating the therapeutic potential of Trk inhibition.

Introduction to Trk Receptors and this compound

The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[3] They are activated by neurotrophins, a family of growth factors, leading to the downstream activation of several critical signaling pathways that regulate neuronal survival, differentiation, and synaptic plasticity.[3][4] Dysregulation of Trk signaling has been implicated in various cancers, making Trk receptors attractive targets for therapeutic intervention.[2][5]

This compound has emerged as a selective and potent small molecule inhibitor of the Trk kinase family, demonstrating significant potential in preclinical cancer models.[1][2] Its ability to compete with ATP for the kinase binding site leads to the inhibition of receptor autophosphorylation and the subsequent blockade of downstream signaling cascades.[1]

Inhibitory Profile of this compound

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 values of this compound for the Trk receptor family have been determined through in vitro kinase assays.

| Target | IC50 Value (nM) |

| TrkA | 2 |

| TrkB | 8 |

| TrkC | Not Available |

| Data sourced from publicly available information. While this compound is described as a Trk A/B/C inhibitor, a specific IC50 value for TrkC is not consistently reported in the reviewed literature. |

This compound also exhibits inhibitory activity against other kinases at higher concentrations, including FGFR1 (24 nM), Flt3 (52 nM), Ret (55 nM), MuSk (84 nM), and Lck (99 nM).[1]

Experimental Protocols for IC50 Determination

The determination of IC50 values for kinase inhibitors like this compound typically involves both biochemical and cell-based assays.

Biochemical Kinase Assays

Biochemical assays directly measure the enzymatic activity of the purified kinase in the presence of an inhibitor. A common method is the in vitro kinase assay .

Objective: To quantify the ability of this compound to inhibit the phosphorylation of a substrate by purified Trk kinases.

Generalized Protocol:

-

Reagents and Materials:

-

Recombinant human TrkA, TrkB, or TrkC kinase domain.

-

A suitable kinase substrate (e.g., a synthetic peptide).

-

ATP (adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP) for detection.

-

Kinase reaction buffer (containing MgCl₂, DTT, etc.).

-

This compound at various concentrations.

-

Filter plates or membranes for separating the phosphorylated substrate.

-

Scintillation counter or phosphorimager for detection.

-

-

Procedure: a. The Trk kinase, substrate, and varying concentrations of this compound are combined in the wells of a microplate. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C). d. The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. e. The amount of incorporated radiolabel is quantified using a scintillation counter or phosphorimager. f. The percentage of kinase inhibition is calculated for each this compound concentration relative to a control without the inhibitor. g. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assays

Cell-based assays measure the effect of the inhibitor on Trk activity within a cellular context. A common approach is to assess the inhibition of Trk autophosphorylation.

Objective: To determine the concentration of this compound required to inhibit the phosphorylation of Trk receptors in intact cells.

Generalized Protocol:

-

Reagents and Materials:

-

A cell line that expresses Trk receptors (e.g., neuroblastoma cell lines).

-

Cell culture medium and supplements.

-

Neurotrophin ligand (e.g., NGF for TrkA, BDNF for TrkB) to stimulate receptor activation.

-

This compound at various concentrations.

-

Lysis buffer to extract cellular proteins.

-

Antibodies specific for phosphorylated Trk (p-Trk) and total Trk.

-

Western blotting or ELISA reagents.

-

-

Procedure: a. Cells are cultured and then treated with varying concentrations of this compound for a specified pre-incubation time. b. The cells are then stimulated with the appropriate neurotrophin to induce Trk receptor phosphorylation. c. The cells are lysed, and the total protein concentration is determined. d. The levels of p-Trk and total Trk are measured using Western blotting or ELISA. e. The ratio of p-Trk to total Trk is calculated for each this compound concentration. f. The percentage of inhibition of Trk phosphorylation is determined relative to the stimulated control without the inhibitor. g. The IC50 value is calculated as described for the biochemical assay.

Trk Signaling Pathways

Upon activation by neurotrophins, Trk receptors dimerize and autophosphorylate on specific tyrosine residues. These phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades. The three major pathways are the Ras-MAPK, PI3K-Akt, and PLC-γ pathways.[4][6]

The Ras-MAPK Pathway

This pathway is primarily involved in cell differentiation and proliferation.

Caption: The Ras-MAPK signaling cascade initiated by Trk receptor activation.

The PI3K-Akt Pathway

This pathway is crucial for promoting cell survival and growth.

Caption: The PI3K-Akt signaling pathway promoting cell survival and growth.

The PLC-γ Pathway

This pathway is involved in synaptic plasticity and neurotransmitter release.

Caption: The PLC-γ signaling pathway involved in synaptic functions.

Conclusion

This compound is a valuable research tool for investigating the roles of Trk signaling in both normal physiology and disease states. Its high potency and selectivity for TrkA and TrkB make it a suitable compound for preclinical studies aimed at validating the therapeutic potential of Trk inhibition. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers to design and interpret experiments involving this compound and other Trk inhibitors. Further investigation is warranted to fully elucidate the inhibitory profile of this compound against TrkC and to explore its full therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification and preclinical characterization of this compound, a novel, selective, and orally bioavailable inhibitor of the Trk kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pan-TRK immunohistochemistry as a tool in the screening for NTRK gene fusions in cancer patients | Durzyńska | Oncology in Clinical Practice [journals.viamedica.pl]

- 6. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

AZ-23 Kinase Selectivity Profile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the kinase selectivity profile of AZ-23, a potent and orally bioavailable inhibitor of Tropomyosin receptor kinase (Trk) family members. The information presented herein is intended to support researchers and drug development professionals in understanding the compound's activity and potential therapeutic applications.

Executive Summary

This compound is an ATP-competitive inhibitor of TrkA, TrkB, and TrkC kinases.[1][2] It has demonstrated potent inhibition of Trk kinase activity in biochemical and cellular assays, leading to the suppression of Trk-mediated cell survival.[1][3] This document summarizes the available quantitative data on its kinase selectivity, provides detailed experimental methodologies for key assays, and visualizes the relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data on the inhibitory activity of this compound against a panel of kinases.

Table 1: IC50 Values of this compound Against a Selection of Kinases

| Kinase | IC50 (nM) |

| TrkA | 2 |

| TrkB | 8 |

| FGFR1 | 24 |

| Flt3 | 52 |

| Ret | 55 |

| MuSk | 84 |

| Lck | 99 |

Data sourced from MedchemExpress.[1][4]

Note: A comprehensive kinome scan profiling the percentage inhibition of this compound against a large panel of kinases is not publicly available at the time of this publication. The data presented here is based on published IC50 values for a limited selection of kinases.

Signaling Pathway

This compound exerts its biological effects through the inhibition of the Trk signaling pathway. Neurotrophins bind to Trk receptors, leading to their dimerization and autophosphorylation. This activation triggers downstream signaling cascades, primarily the Ras/MAPK, PI3K/AKT, and PLC-γ pathways, which are crucial for neuronal survival, growth, and differentiation, and are implicated in tumorigenesis when dysregulated.[1][2][5][6][7] this compound, as an ATP-competitive inhibitor, blocks the kinase activity of Trk receptors, thereby inhibiting these downstream pathways.

Caption: Trk Signaling Pathway and the Point of Inhibition by this compound.

Experimental Protocols

The following are representative protocols for assays commonly used to characterize the selectivity and activity of kinase inhibitors like this compound. These are intended as a guide and may require optimization for specific experimental conditions.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Identification and preclinical characterization of this compound, a novel, selective, and orally bioavailable inhibitor of the Trk kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Trk receptor tyrosine kinases and major signal transduction pathways [pfocr.wikipathways.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Role of Tropomyosin Receptor Kinases (Trk) in Neuroblastoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the critical and paradoxical role of Tropomyosin Receptor Kinases (Trk) in the pathobiology of neuroblastoma, the most common extracranial solid tumor in childhood. The clinical behavior of neuroblastoma is notoriously heterogeneous, ranging from spontaneous regression to aggressive, metastatic disease. A key determinant of this clinical diversity lies in the differential expression and signaling of the Trk family of neurotrophin receptors: TrkA, TrkB, and TrkC. This document outlines the molecular mechanisms, prognostic significance, and therapeutic potential of targeting Trk kinases in neuroblastoma.

The Trk Family: Receptors and Ligands

The Trk family consists of three transmembrane receptor tyrosine kinases—TrkA (encoded by the NTRK1 gene), TrkB (NTRK2), and TrkC (NTRK3)—that are essential for the development and maintenance of the nervous system.[1] Their activation is mediated by a class of protein ligands called neurotrophins. The primary ligand-receptor pairings are:

-

Nerve Growth Factor (NGF) for TrkA

-

Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4/5 (NT-4/5) for TrkB

-

Neurotrophin-3 (NT-3) for TrkC[1]

Ligand binding induces receptor dimerization, leading to autophosphorylation of the intracellular kinase domain and the subsequent activation of downstream signaling cascades.[2]

The TrkA vs. TrkB Paradigm: A Prognostic Switch

In neuroblastoma, the expression of TrkA and TrkB receptors serves as a powerful prognostic indicator, defining two distinct biological subtypes of the disease.

-

TrkA: The "Favorable" Receptor: High expression of TrkA is strongly correlated with favorable clinical and biological features, including lower tumor stage (I, II, 4S), patient age under one year, and the absence of MYCN oncogene amplification.[1][2][3] Activation of TrkA by its ligand, NGF, promotes cell cycle arrest and neuronal differentiation, often leading to tumor maturation into benign ganglioneuromas or even spontaneous regression.[3][4] In the absence of NGF, TrkA-expressing neuroblastoma cells are prone to undergo apoptosis, a mechanism thought to contribute to the spontaneous regression of infant tumors.[2][5]

-

TrkB: The "Unfavorable" Receptor: In stark contrast, the expression of full-length TrkB, often in conjunction with its ligand BDNF, is a hallmark of aggressive, high-risk neuroblastoma.[2][6] This phenotype is frequently associated with MYCN amplification, advanced tumor stage, and poor patient survival.[3][7] The BDNF/TrkB pathway often functions as an autocrine or paracrine loop that promotes tumor cell proliferation, survival, resistance to chemotherapy, angiogenesis, and metastasis.[2][8][9]

-

TrkC: A Favorable Player: TrkC is also predominantly expressed in biologically favorable neuroblastomas, often co-expressed with TrkA.[7][10] Its expression is associated with lower tumor stages and a lack of MYCN amplification, and it correlates positively with survival.[10] Activation by NT-3 can promote both cell survival and differentiation.[10]

Quantitative Data on Trk Expression and Prognosis

The differential expression of Trk receptors and their correlation with clinical parameters are central to understanding neuroblastoma biology.

| Receptor | Expression in Primary Tumors | Associated Features | Prognostic Significance | Reference |

| TrkA | High in favorable neuroblastomas | Low stage (I, II, 4S), age <1 year, no MYCN amplification | Favorable outcome, high survival rates | [1][2][3] |

| TrkB | High in unfavorable neuroblastomas (50-60% of high-risk cases) | Advanced stage (III, IV), MYCN amplification, drug resistance | Poor outcome, low survival rates | [2][3][11] |

| TrkC | Expressed in ~25% of primary tumors (subset of TrkA-expressing tumors) | Lower stage, no MYCN amplification | Favorable outcome | [10] |

Downstream Signaling Pathways

The opposing biological effects of TrkA and TrkB are mediated by distinct downstream signaling cascades. While both receptors can activate common pathways, the duration, intensity, and cellular context of the signals differ, leading to divergent cellular fates. The primary signaling pathways include:

-

Ras/MAPK (ERK) Pathway: This cascade is involved in both differentiation (sustained signaling, often via TrkA) and proliferation (transient signaling, often via TrkB).[2][12]

-

PI3K/AKT Pathway: This is a major survival pathway. It is strongly activated by TrkB, contributing to chemoresistance and inhibition of apoptosis.[2][9] The TrkA-III isoform, a constitutively active splice variant, also promotes survival through this pathway.[2]

-

PLC-γ Pathway: Activation of Phospholipase C-gamma leads to the generation of secondary messengers that influence calcium signaling and protein kinase C (PKC) activation, impacting various cellular processes.[2][12]

The activation of these pathways by TrkA signaling typically leads to growth arrest and differentiation, whereas TrkB signaling promotes a malignant phenotype characterized by proliferation, survival, and invasion.[3][9]

Experimental Protocols for Studying Trk Kinases

Investigating the role of Trk kinases in neuroblastoma involves a variety of molecular and cellular biology techniques. Below are generalized protocols for key experiments.

Analysis of Trk mRNA Expression by RT-qPCR

This method quantifies the relative abundance of NTRK1, NTRK2, and NTRK3 mRNA in tumor samples or cell lines.

-

RNA Extraction: Isolate total RNA from snap-frozen tumor tissue or cultured neuroblastoma cells using a TRIzol-based method or a commercial kit (e.g., RNeasy Kit, Qiagen), following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV, Invitrogen) with oligo(dT) or random hexamer primers.

-

Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system. The reaction mixture (20 µL) should contain cDNA template, forward and reverse primers specific for the target gene (NTRK1, NTRK2, NTRK3) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based master mix.

-

Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the reference gene.

Analysis of Trk Protein Expression and Phosphorylation by Western Blot

This technique detects total Trk protein levels and assesses receptor activation by probing for phosphorylated forms.

-

Protein Extraction: Lyse cells or homogenized tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against total TrkA, TrkB, TrkC, or their phosphorylated forms (e.g., Phospho-TrkA (Tyr490)) overnight at 4°C. Also probe for downstream targets like p-AKT, p-ERK, and their total forms.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vitro Cell Migration Assay (Boyden Chamber)

This assay assesses the effect of BDNF/TrkB signaling on the migratory capacity of neuroblastoma cells.[9][13]

-

Cell Culture: Culture TrkB-expressing neuroblastoma cells (e.g., SH-SY5Y-TrkB, SMS-KCN) in appropriate media.[2] Serum-starve the cells for 12-24 hours prior to the assay.

-

Assay Setup: Use a 24-well plate with chamber inserts containing an 8 µm pore size polycarbonate membrane.

-

Cell Seeding: Resuspend serum-starved cells in serum-free media and seed them into the upper chamber of the insert.

-

Chemoattractant: Add media containing a chemoattractant (e.g., fetal bovine serum or recombinant human BDNF) to the lower chamber.

-

Inhibition (Optional): To test the effect of inhibitors, pre-treat cells with a Trk inhibitor (e.g., Lestaurtinib) or a downstream pathway inhibitor (e.g., PI3K inhibitor LY294002) before seeding.[13]

-

Incubation: Incubate the plate for 12-24 hours at 37°C in a CO2 incubator.

-

Analysis:

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

-

Count the stained cells in several microscopic fields to quantify migration.

-

Therapeutic Targeting of Trk Kinases

The critical role of Trk signaling in neuroblastoma, particularly the pro-oncogenic function of TrkB, makes it an attractive therapeutic target. Several small-molecule Trk inhibitors have been developed and are in various stages of clinical investigation.

-

Pan-Trk Inhibitors: Drugs like Larotrectinib and Entrectinib are highly potent inhibitors of all three Trk receptors (TrkA, TrkB, TrkC).[14][15] They have shown remarkable efficacy in patients with various solid tumors harboring NTRK gene fusions, leading to their tumor-agnostic FDA approval.[15] While NTRK fusions are relatively rare in neuroblastoma compared to other pediatric cancers like infantile fibrosarcoma, they do occur.[16][17]

-

Targeting TrkB in High-Risk Disease: For the larger subset of high-risk neuroblastomas that overexpress wild-type TrkB, inhibitors are being tested to block the BDNF/TrkB survival pathway.[2] Preclinical studies have shown that Trk inhibitors like Lestaurtinib (CEP-701) can block TrkB activation and may be most effective when used in combination with conventional chemotherapy to overcome drug resistance.[2][11][18]

| Drug | Target(s) | Status/Indication | Mechanism in Neuroblastoma | Reference |

| Larotrectinib | Pan-Trk (A, B, C) | FDA-approved for NTRK fusion-positive solid tumors | Inhibits constitutively active Trk fusion oncoproteins | [15] |

| Entrectinib | Pan-Trk, ROS1, ALK | FDA-approved for NTRK fusion-positive solid tumors | Inhibits Trk fusion proteins; dual ALK/Trk activity may be beneficial | [14][15] |

| Lestaurtinib (CEP-701) | Trk, other kinases | Investigated in clinical trials | Blocks ligand-dependent TrkB survival signaling, potentially sensitizing cells to chemotherapy | [2][18] |

Conclusion

The Trk receptor family plays a central, yet dichotomous, role in the biology of neuroblastoma. The differential expression of TrkA and TrkB delineates distinct, clinically relevant subtypes of the disease, serving as a powerful prognostic biomarker. TrkA signaling is associated with a favorable prognosis and drives neuronal differentiation, while the TrkB pathway, fueled by BDNF, promotes an aggressive, metastatic phenotype. This deep understanding of Trk signaling has paved the way for novel therapeutic strategies. The success of Trk inhibitors in treating NTRK fusion-positive cancers provides a blueprint for targeted therapy, and ongoing research aims to leverage TrkB inhibition to improve outcomes for patients with high-risk, TrkB-expressing neuroblastoma. Continued investigation into the intricate signaling networks governed by Trk kinases is essential for developing more effective and less toxic treatments for this challenging pediatric cancer.

References

- 1. Trk Receptor Expression and Inhibition in Neuroblastomas | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 2. Trk Receptor Expression and Inhibition in Neuroblastomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prognostic and biological role of neurotrophin-receptor TrkA and TrkB in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Biological effects of TrkA and TrkB receptor signaling in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Expression of TrkA, TrkB and TrkC in human neuroblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI3K and MAPK pathways mediate the BDNF/TrkB-increased metastasis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Expression and function of Trk-C in favourable human neuroblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. TrkB Inhibition by GNF-4256 Slows Growth and Enhances Chemotherapeutic Efficacy in Neuroblastoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Signal transduction pathways through TRK-A and TRK-B receptors in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PI3K and MAPK pathways mediate the BDNF/TrkB-increased metastasis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Entrectinib and other ALK/TRK inhibitors for the treatment of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. The promise of TRK inhibitors in pediatric cancers with NTRK fusions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ascopubs.org [ascopubs.org]

- 18. ascopubs.org [ascopubs.org]

AZ-23: A Potent Trk Kinase Inhibitor for Oncological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-23 is an orally bioavailable, ATP-competitive inhibitor of Tropomyosin receptor kinases (Trk) A, B, and C.[1] The Trk signaling pathway plays a crucial role in the development and function of the nervous system. However, aberrant activation of this pathway through gene rearrangements or other mutations is a known oncogenic driver in a diverse range of adult and pediatric cancers. These cancers, often referred to as TRK fusion cancers, are candidates for targeted therapy. This compound demonstrates potent and selective inhibition of Trk kinases, positioning it as a valuable research tool for studying Trk-dependent cancers and as a potential therapeutic candidate. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols.

Mechanism of Action

This compound exerts its anti-tumor activity by competitively binding to the ATP-binding pocket of Trk kinases, thereby preventing their phosphorylation and subsequent activation of downstream signaling cascades.[1] This inhibition of Trk signaling leads to the suppression of cancer cell survival and proliferation. The primary targets of this compound are TrkA and TrkB, with high potency against these receptors.[1]

Signaling Pathway

The Trk signaling pathway, upon activation by its neurotrophin ligands, initiates a cascade of intracellular events that are critical for cell survival, proliferation, and differentiation. In cancer, chromosomal rearrangements can lead to the fusion of the neurotrophic receptor tyrosine kinase (NTRK) genes with other genes, resulting in constitutively active Trk fusion proteins that drive tumor growth. This compound directly inhibits these fusion proteins.

Caption: this compound inhibits the Trk signaling pathway.

Quantitative Preclinical Data

This compound has been evaluated for its inhibitory activity against a panel of kinases and its anti-proliferative effects in cell-based assays.

Kinase Inhibitory Activity

The half-maximal inhibitory concentration (IC50) values of this compound against various kinases are summarized in the table below.

| Kinase | IC50 (nM) |

| TrkA | 2 |

| TrkB | 8 |

| FGFR1 | 24 |

| Flt3 | 52 |

| Ret | 55 |

| MuSk | 84 |

| Lck | 99 |

| Data sourced from MedchemExpress.[1] |

Cellular Activity

This compound demonstrates potent inhibition of Trk-mediated cell survival.

| Cell Line | Assay | EC50 (nM) |

| MCF10A-TrkA-Δ | Survival | 2 |

| TF-1 | Survival | Not specified |

| Data sourced from MedchemExpress.[1] |

In Vivo Efficacy

This compound has shown significant anti-tumor activity in preclinical mouse models following oral administration.

TrkA-Driven Allograft Model

In a TrkA-driven allograft mouse model, this compound demonstrated in vivo inhibition of TrkA kinase.[1]

Neuroblastoma Xenograft Model

In a Trk-expressing xenograft model of neuroblastoma, treatment with this compound resulted in significant tumor growth inhibition.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below for reference. These protocols are based on standard procedures and may require optimization for specific experimental conditions.

Cell Proliferation (MTS) Assay

This protocol is designed to assess the effect of this compound on the proliferation of Trk-dependent cell lines.

Caption: Workflow for the MTS cell proliferation assay.

Methodology:

-

Exponentially growing TF-1 cells are harvested and seeded into 96-well plates at an appropriate density.

-

Cells are treated with a serial dilution of this compound. A vehicle control (e.g., DMSO) should be included.

-

The plates are incubated for 72 hours at 37°C in either their standard growth medium or a basal medium supplemented with 100 ng/mL of Nerve Growth Factor (NGF).

-

Following the incubation period, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well according to the manufacturer's instructions.

-

The plates are incubated for an additional 1-4 hours at 37°C to allow for the conversion of MTS to formazan by viable cells.

-

The absorbance is measured at 490 nm using a microplate reader.

-

Cell proliferation is calculated as a percentage of the vehicle-treated control.

In Vivo TrkA Phosphorylation Assay

This protocol describes a method to assess the pharmacodynamic effect of this compound on TrkA phosphorylation in tumor tissue.

Caption: In vivo pTrkA pharmacodynamic workflow.

Methodology:

-

Tumor-bearing mice are administered a single oral dose of this compound at a predetermined concentration.

-

At various time points post-dosing (e.g., 2, 6, 16, and 24 hours), individual mice are euthanized.

-

Tumors are promptly excised and homogenized in a suitable lysis buffer containing phosphatase and protease inhibitors.

-

The tumor homogenates are centrifuged to pellet cellular debris, and the resulting supernatant (tumor lysate) is collected.

-

The concentration of phosphorylated TrkA (pTrkA) in the tumor lysates is quantified using a pTrkA-specific ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's protocol.

Storage and Handling

This compound is supplied as a solid. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Disclaimer

This compound is intended for research use only and is not for human or veterinary use.[1] Researchers should handle this compound in accordance with standard laboratory safety procedures. The experimental protocols provided are for reference only and have not been independently verified.[1]

References

Unveiling the ATP-Competitive Nature of AZ-23: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-23 is a potent and orally bioavailable small molecule inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases (RTKs), encompassing TrkA, TrkB, and TrkC.[1][2] These kinases are crucial mediators of neuronal survival, differentiation, and synaptic plasticity, primarily through activation by their neurotrophin ligands. Dysregulation of the Trk signaling pathway, often through gene fusions or mutations, has been implicated in the pathogenesis of various cancers, making Trk kinases attractive therapeutic targets.[2] This technical guide provides an in-depth exploration of the ATP-competitive mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and cellular processes.

Core Mechanism: ATP-Competitive Inhibition

This compound exerts its inhibitory effect by directly competing with adenosine triphosphate (ATP) for binding to the catalytic kinase domain of the Trk receptors.[1][3] This mode of action is substantiated by kinetic analyses and co-crystallography studies, which reveal that this compound occupies the ATP-binding pocket, thereby preventing the phosphorylation of downstream substrates and effectively blocking the signal transduction cascade. The potent and selective inhibition of Trk phosphorylation in cellular contexts underscores the efficacy of this mechanism.[1]

Quantitative Data: Potency and Selectivity

The inhibitory activity of this compound has been quantified against a panel of kinases, demonstrating high potency for Trk family members and a degree of selectivity against other kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Kinase Target | IC50 (nM) |

| TrkA | 2[1] |

| TrkB | 8[1] |

| FGFR1 | 24[1] |

| Flt3 | 52[1] |

| Ret | 55[1] |

| MuSk | 84[1] |

| Lck | 99[1] |

Table 1: In vitro kinase inhibitory potency of this compound.

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure the kinase activity of TrkA, TrkB, or TrkC and determine the IC50 value of this compound.

Materials:

-

Recombinant human TrkA, TrkB, or TrkC kinase

-

Poly (4:1 Glu, Tyr) substrate

-

ATP

-

Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[4]

-

This compound (or other test inhibitor)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

Procedure:

-

Prepare serial dilutions of this compound in the appropriate kinase buffer with 1% DMSO.

-

In a 384-well plate, add 1 µL of the this compound dilution. For positive and negative controls, add 1 µL of the buffer with 1% DMSO.

-

Add 2 µL of the respective Trk kinase and 2 µL of the substrate/ATP mix to each well.

-

Incubate the reaction at room temperature for 60 minutes.[5]

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[4][5]

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Trk Phosphorylation Inhibition Assay (Western Blot)

This protocol details the detection of phosphorylated TrkA (p-TrkA) in neuroblastoma cells treated with this compound to assess its intracellular inhibitory activity.

Materials:

-

SK-N-MC neuroblastoma cells[6]

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Nerve Growth Factor (NGF)

-

Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

-

Primary antibodies: anti-p-TrkA (Tyr490), anti-TrkA (total), anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Seed SK-N-MC cells in 6-well plates and grow to 80-90% confluency.[7]

-

Serum-starve the cells for 6 hours by replacing the medium with a low-serum (0.1% FBS) medium.[7]

-

Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with 100 ng/mL NGF for 10 minutes to induce TrkA phosphorylation.[7]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]

-

Incubate the membrane with the primary anti-p-TrkA antibody overnight at 4°C with gentle shaking.[8]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL reagent and an imaging system.

-

Strip the membrane and re-probe with anti-TrkA and anti-β-actin antibodies for total TrkA and loading control, respectively.

Cell Proliferation Assay (MTS Assay)

This protocol measures the effect of this compound on the proliferation of Trk-dependent cancer cell lines.

Materials:

-

Trk-dependent cancer cell line (e.g., TF-1 cells)

-

Cell culture medium

-

This compound

-

MTS reagent

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow cells to adhere overnight.

-

Treat the cells with a serial dilution of this compound.

-

Incubate for 72 hours at 37°C.[1]

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C, until a purple formazan product is visible.

-

Record the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

X-ray Co-crystallography of TrkA with this compound

The crystal structure of the TrkA kinase domain in complex with this compound (PDB ID: 4AOJ) was determined by X-ray diffraction at a resolution of 2.75 Å.[9] The following is a generalized protocol representative of the steps involved.

Protein Expression and Purification:

-

The human TrkA kinase domain is cloned into an expression vector (e.g., baculovirus or E. coli).

-

The protein is expressed in a suitable host system (e.g., Sf9 insect cells or E. coli).

-

Cells are harvested and lysed, and the TrkA kinase domain is purified using a series of chromatography steps (e.g., affinity, ion exchange, and size-exclusion chromatography).

Crystallization:

-

The purified TrkA kinase domain is concentrated and incubated with an excess of this compound.

-

The protein-inhibitor complex is subjected to crystallization screening using various precipitant solutions.

-

Crystals are grown using vapor diffusion (sitting or hanging drop) method.

Data Collection and Structure Determination:

-

Crystals are cryo-protected and flash-frozen in liquid nitrogen.

-

X-ray diffraction data is collected at a synchrotron source.

-

The structure is solved by molecular replacement and refined to yield the final atomic coordinates and structural information.

Visualizations

Trk Signaling Pathway and Inhibition by this compound

Caption: Trk signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Cellular pTrk Inhibition Assay

References

- 1. Selective, Intrinsically Fluorescent Trk Modulating Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. ulab360.com [ulab360.com]

- 4. promega.com [promega.com]

- 5. promega.com [promega.com]

- 6. Proteomic analysis of novel targets associated with TrkA-mediated tyrosine phosphorylation signaling pathways in SK-N-MC neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A temporal (phospho-)proteomic dataset of neurotrophic receptor tyrosine kinase signalling in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. protilatky.biopticka.cz [protilatky.biopticka.cz]

- 9. bpsbioscience.com [bpsbioscience.com]

Methodological & Application

AZ-23 In Vitro Cell-Based Assay: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for an in vitro cell-based assay to evaluate the efficacy of AZ-23, a potent and selective, ATP-competitive inhibitor of Tropomyosin receptor kinase (Trk) A, B, and C.[1][2] The provided protocols and data are intended to assist in the characterization of this compound and similar compounds in a laboratory setting.

Introduction

This compound is an orally bioavailable small molecule inhibitor targeting the Trk kinase family.[1] The Trk-neurotrophin signaling pathway is crucial for neuronal cell growth, development, and survival and has been implicated in tumorigenesis through various mechanisms such as oncogenic fusions and autocrine signaling.[3] this compound has demonstrated potent inhibition of Trk phosphorylation in cellular assays.[1] This application note details a cell-based proliferation assay to quantify the inhibitory activity of this compound.

Data Presentation

The inhibitory activity of this compound against various kinases has been determined through in vitro assays. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values provide a quantitative measure of the compound's potency.

| Target Kinase | Assay Type | IC50 / EC50 (nM) |

| TrkA | Kinase Assay | 2 |

| TrkB | Kinase Assay | 8 |

| FGFR1 | Kinase Assay | 24 |

| Flt3 | Kinase Assay | 52 |

| Ret | Kinase Assay | 55 |

| MuSk | Kinase Assay | 84 |

| Lck | Kinase Assay | 99 |

| Trk-mediated survival | Cell-Based Assay | 2 |

Table 1: In vitro inhibitory activity of this compound against a panel of kinases and its effect on cell survival. Data sourced from MedchemExpress.[1]

Signaling Pathway

This compound exerts its effect by inhibiting the Trk signaling pathway. The binding of neurotrophins, such as Nerve Growth Factor (NGF), to Trk receptors on the cell surface induces receptor dimerization and autophosphorylation of specific tyrosine residues.[4][5] This phosphorylation event creates docking sites for adaptor proteins, leading to the activation of downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and PLC-γ pathways.[6][7][8] These pathways are critical in regulating cell proliferation, survival, and differentiation.[9] this compound, as an ATP-competitive inhibitor, blocks the kinase activity of Trk receptors, thereby preventing the initiation of these downstream signals.

Experimental Protocols

Cell Proliferation Assay using MTS

This protocol describes the determination of the inhibitory effect of this compound on the proliferation of the TF-1 cell line, a human erythroleukemia cell line that is dependent on growth factors for survival and proliferation. The assay utilizes a colorimetric method based on the reduction of the tetrazolium salt MTS.

Materials:

-

TF-1 cells

-

This compound compound

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Recombinant human Nerve Growth Factor (NGF)

-

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution

-

96-well cell culture plates

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Cell Culture:

-

Culture TF-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Ensure cells are in the exponential growth phase before starting the assay.[1]

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations for the assay.

-

-

Assay Protocol:

-

Harvest exponentially growing TF-1 cells and resuspend them in the growth medium.

-

Seed the cells into a 96-well plate at a predetermined optimal density.

-

Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., another known Trk inhibitor).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1]

-

Following the incubation period, add 20 µL of MTS solution to each well.[10][11]

-

Incubate the plate for an additional 1 to 4 hours at 37°C.[10][11][12]

-

Measure the absorbance of each well at 490 nm using a microplate reader.[11]

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Experimental Workflow

The following diagram illustrates the workflow for the this compound in vitro cell-based assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and preclinical characterization of this compound, a novel, selective, and orally bioavailable inhibitor of the Trk kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sinobiological.com [sinobiological.com]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for AZ-23 in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the in vivo evaluation of AZ-23, a hypothetical small molecule inhibitor of the Interleukin-23 (IL-23) signaling pathway, in mouse xenograft models of cancer. The protocols outlined herein are designed to guide researchers in assessing the anti-tumor efficacy and tolerability of this compound.

Interleukin-23 is a pro-inflammatory cytokine that plays a crucial role in the differentiation and maintenance of T helper 17 (Th17) cells.[1][2][3] The IL-23/Th17 axis has been implicated in the pathogenesis of various autoimmune diseases and is an emerging area of interest in oncology due to its potential role in promoting tumor growth and creating an immunosuppressive tumor microenvironment.[3][4] this compound is postulated to inhibit the downstream signaling cascade of the IL-23 receptor, thereby modulating the tumor immune landscape and potentially inhibiting tumor progression.

Mechanism of Action: Targeting the IL-23 Signaling Pathway

This compound is a selective inhibitor of the Janus kinase (JAK) family of proteins, specifically targeting JAK2 and TYK2, which are critical for the signal transduction downstream of the IL-23 receptor.[1] Upon binding of IL-23 to its receptor complex (IL-23R and IL-12Rβ1), JAK2 and TYK2 are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Activated STAT3 dimerizes and translocates to the nucleus, where it induces the transcription of target genes, including those involved in the differentiation and function of Th17 cells and the production of pro-inflammatory cytokines like IL-17.[1][4] By inhibiting JAK2 and TYK2, this compound is designed to block this signaling cascade, thereby reducing the production of IL-17 and other downstream effectors that may contribute to a pro-tumorigenic environment.

Figure 1: Proposed mechanism of action of this compound in the IL-23 signaling pathway.

Experimental Protocols

Cell Line Selection and Culture

For establishing a xenograft model to test an IL-23 pathway inhibitor, it is crucial to select a cancer cell line that is known to be influenced by the IL-23/Th17 axis. This may include certain types of colon, breast, or lung cancer cell lines. It is recommended to perform in vitro studies to confirm the expression of IL-23 receptor components and the responsiveness of the cancer cells to IL-23 stimulation prior to in vivo studies.

Protocol for Cell Culture:

-

Culture the selected cancer cell line (e.g., human colorectal carcinoma line) in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells every 2-3 days to maintain exponential growth.

-

Prior to implantation, harvest the cells using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of serum-free medium and Matrigel or Cultrex BME at a concentration of 5 x 10^6 cells/100 µL.[5] Keep the cell suspension on ice.

Mouse Xenograft Model Establishment

Animal Model:

-

Use immunodeficient mice (e.g., NOD-scid gamma (NSG) or athymic nude mice), 6-8 weeks old.

-

Acclimatize the animals for at least one week before the start of the experiment.

-

All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Tumor Implantation Protocol:

-

Anesthetize the mouse using isoflurane.[5]

-

Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse using a 25-gauge needle.

-

Monitor the animals for tumor growth.

This compound Administration and Monitoring

Treatment Protocol:

-

Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water).

-

Administer this compound orally (e.g., by gavage) at the predetermined doses (e.g., 10, 30, and 100 mg/kg) once daily.

-

The control group should receive the vehicle only.

-

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the animals for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

Endpoint Analysis

-

The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific duration of treatment.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Weigh the tumors and process them for further analysis, such as histopathology, immunohistochemistry (IHC) for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), and analysis of immune cell infiltration.

-

Collect blood samples for pharmacokinetic analysis of this compound if required.

Figure 2: Experimental workflow for the evaluation of this compound in a mouse xenograft model.

Data Presentation

The following tables present hypothetical data from a study evaluating the efficacy of this compound in a human colorectal carcinoma xenograft model.

Table 1: Anti-tumor Efficacy of this compound in a Xenograft Model

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1850 ± 150 | - |

| This compound | 10 | 1200 ± 120 | 35.1 |

| This compound | 30 | 750 ± 95 | 59.5 |

| This compound | 100 | 350 ± 60 | 81.1 |

Table 2: Body Weight Changes During this compound Treatment

| Treatment Group | Dose (mg/kg) | Mean Body Weight Change from Day 0 to Day 21 (%) ± SEM |

| Vehicle Control | - | + 5.2 ± 1.5 |

| This compound | 10 | + 4.8 ± 1.2 |

| This compound | 30 | + 2.1 ± 2.0 |

| This compound | 100 | - 1.5 ± 2.5 |

Conclusion

These application notes provide a comprehensive framework for the preclinical evaluation of this compound, a hypothetical IL-23 signaling pathway inhibitor, in mouse xenograft models. The detailed protocols for cell culture, tumor implantation, drug administration, and endpoint analysis are designed to ensure robust and reproducible results. The provided data tables and diagrams serve as a guide for data presentation and understanding the experimental workflow and mechanism of action. Adherence to these protocols will enable researchers to effectively assess the anti-tumor potential of novel therapeutic agents targeting the IL-23 pathway.

References

- 1. Interleukin-23: as a drug target for autoimmune inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The regulatory mechanism and potential application of IL-23 in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

Application Notes: In Vivo Efficacy of AZ-23 in Neuroblastoma Xenograft Models

Introduction